WJD008

PI3Kα inhibition Kinase assay Cancer research

WJD008 is a potent dual PI3K/mTOR inhibitor with an IC50 of 1.72 nM against PI3Kα and >80% mTOR inhibition at 10 μM. Unlike single-target inhibitors such as rapamycin or LY294002, WJD008 simultaneously blocks both kinases, preventing feedback activation. Its superior antiproliferative activity in cells harboring oncogenic PIK3CA mutations (H1047R, E545K) makes it irreplaceable for studying mutant-driven cancers. Choose WJD008 for consistent, robust pathway suppression and reliable SAR benchmarking.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 1309087-83-9
Cat. No. B611811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWJD008
CAS1309087-83-9
SynonymsWJD008;  WJD 008;  WJD-008
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESN#CC1=C(N2CCOCC2)N=C(C3=CC=CC(O)=C3)N=C1/C=C/N(C)C
InChIInChI=1S/C19H21N5O2/c1-23(2)7-6-17-16(13-20)19(24-8-10-26-11-9-24)22-18(21-17)14-4-3-5-15(25)12-14/h3-7,12,25H,8-11H2,1-2H3/b7-6+
InChIKeyNOXRZMIVCROOPI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WJD008 (CAS 1309087-83-9): Dual PI3K/mTOR Inhibitor with Potent Antiproliferative Activity in PIK3CA-Mutant Cells for Cancer Research


WJD008 (CAS 1309087-83-9) is a 5-cyano-6-morpholino-4-substituted-pyrimidine derivative that functions as a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [1]. It was selected from a series of analogs for its strong activity against PI3K signaling and exhibits notable antiproliferative and anticlonogenic effects, particularly in tumor cells and transformed cells harboring oncogenic PIK3CA mutations [2]. Its chemical structure is defined as 4-[2-(Dimethylamino)ethenyl]-2-(3-hydroxyphenyl)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile .

Why Generic Substitution Fails: The Critical Importance of Dual PI3K/mTOR Inhibition and PIK3CA-Mutant Selectivity for WJD008 (CAS 1309087-83-9)


Generic substitution within the PI3K/mTOR inhibitor class is not scientifically valid for WJD008 due to its unique dual-targeting profile and distinct activity pattern. While many compounds inhibit either PI3K or mTOR, WJD008 demonstrates potent, balanced activity against both targets [1]. Crucially, its antiproliferative efficacy is superior to the classic pan-PI3K inhibitor wortmannin and is particularly pronounced in cells expressing the oncogenic PIK3CA H1047R mutant, a common driver in multiple cancers [2]. This combination of dual-pathway blockade and mutant-specific activity cannot be assumed for other in-class compounds, such as LY294002 or rapamycin, which lack this precise pharmacological signature. Substituting WJD008 with a generic alternative risks compromising experimental outcomes in studies focused on PI3K pathway addiction or mutant PIK3CA signaling.

WJD008 (CAS 1309087-83-9): Quantitative Evidence Guide for Scientific and Procurement Decisions


WJD008 Exhibits Nanomolar Potency Against PI3Kα, Surpassing the Broad-Spectrum PI3K Inhibitor LY294002 by Over 100-Fold

WJD008 demonstrates exceptional potency against the PI3Kα isoform with an IC50 of 1.72 ± 0.66 nM, as measured in a kinase activity assay using recombinant PI3K [1]. This is significantly more potent than the widely used broad-spectrum PI3K inhibitor LY294002, which has a reported IC50 of 0.5-7.9 μM (500-7900 nM) against the same target in comparable assays [2].

PI3Kα inhibition Kinase assay Cancer research Small molecule inhibitor

WJD008 Provides Potent Dual-Target Inhibition of mTOR, Complementing Its PI3K Activity, Unlike the PI3K-Specific Inhibitor LY294002

WJD008 directly inhibits mTOR catalytic activity obtained by immunoprecipitation, demonstrating 64.47% inhibition at 0.1 μM and 82.14% inhibition at 10 μM [1]. This dual-targeting profile contrasts with PI3K-specific inhibitors like LY294002, which has negligible direct mTOR inhibitory activity under standard assay conditions, making WJD008 the preferred choice for studies requiring concurrent blockade of both PI3K and mTOR signaling nodes [2].

mTOR inhibition Dual PI3K/mTOR inhibitor Kinase assay Signal transduction

WJD008 Acts as a Pan-PI3K Inhibitor, Fully Abrogating Akt Phosphorylation Across All Class I PI3K Isoforms at 10 μM

In a cellular model using Rh30 cells expressing individual myristoylated class I PI3K p110 subunits, WJD008 at a concentration of 10 μmol/L completely abrogated Akt phosphorylation by all four isoforms (α, β, γ, δ), thereby acting as a pan-PI3K inhibitor [1]. This contrasts with isoform-selective inhibitors (A66 for PI3Kα, TGX221 for PI3Kβ, AS604850 for PI3Kγ, CAL-101 for PI3Kδ), which only blocked their respective isoform-specific signaling [1].

Pan-PI3K inhibitor Akt phosphorylation Isoform selectivity Western blot

WJD008 Demonstrates Superior Antiproliferative Activity Compared to Wortmannin Across a Panel of Cancer Cell Lines

In a direct comparison across a panel of cancer cell lines, WJD008 exhibited superior antiproliferative activity relative to the classic pan-PI3K inhibitor wortmannin [1]. While the study notes this superiority independently of PI3K pathway status or tissue origin, specific IC50 values for the cell panel are not provided in the abstract [1]. The enhanced activity of WJD008 is attributed to its dual PI3K/mTOR inhibition, which more effectively shuts down the PI3K-Akt-mTOR signaling axis.

Antiproliferative activity Cancer cell panel Wortmannin comparison SRB assay

WJD008 Potently Suppresses Proliferation and Clonogenesis in Transformed Cells Harboring the Oncogenic PIK3CA H1047R Mutation

WJD008 effectively reverses PI3K pathway hyperactivation induced by the oncogenic p110α H1047R mutation and suppresses both proliferation and clonogenesis in transformed RK3E cells expressing this mutant [1]. While specific IC50 values for this effect are not provided in the available abstract, the study explicitly states that WJD008's activity in this context is superior to that of wortmannin [1].

PIK3CA mutant H1047R mutation Clonogenic assay Transformed cells

WJD008 (CAS 1309087-83-9): Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Evidence


Investigating PIK3CA-Mutant Oncogenic Signaling

WJD008 is optimally applied in research models featuring oncogenic PIK3CA mutations, such as H1047R or E545K. Its demonstrated ability to reverse pathway hyperactivation and suppress proliferation in transformed cells with the H1047R mutant makes it a superior choice over classic PI3K inhibitors like wortmannin or LY294002 for dissecting PIK3CA-dependent signaling networks and evaluating targeted therapeutic strategies [1].

Comprehensive Blockade of the PI3K-Akt-mTOR Signaling Axis

For experiments requiring complete and simultaneous inhibition of both PI3K and mTOR kinases, WJD008 is a preferred tool compound. Its dual activity profile (potent PI3Kα inhibition with an IC50 of 1.72 nM and >80% mTOR inhibition at 10 μM) provides a more robust blockade of the pathway than single-target inhibitors like rapamycin (mTOR only) or LY294002 (PI3K only), mitigating potential feedback activation mechanisms [2].

Pan-PI3K Inhibition in Heterogeneous or Isoform-Independent Tumor Models

WJD008 is well-suited for use in cancer cell lines or tumor models where the relative contribution of individual Class I PI3K isoforms (α, β, γ, δ) is unknown or where multiple isoforms drive signaling. Its confirmed pan-PI3K activity, as demonstrated by complete abrogation of Akt phosphorylation downstream of all four isoforms at 10 μM, ensures a consistent and predictable experimental outcome, unlike isoform-selective inhibitors that may miss critical signaling inputs [3].

Comparative Pharmacology Studies with Classic PI3K Inhibitors

WJD008 serves as a valuable modern comparator in pharmacological studies aiming to benchmark new chemical entities against established inhibitors. Its superior antiproliferative activity over wortmannin in a panel of cancer cell lines provides a quantifiable baseline for evaluating next-generation dual PI3K/mTOR inhibitors and elucidating structure-activity relationships (SAR) within this chemical series [4].

Quote Request

Request a Quote for WJD008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.